molecular formula C15H13Cl2NO2 B1359846 Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 1071400-48-0

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate

Cat. No.: B1359846
CAS No.: 1071400-48-0
M. Wt: 310.2 g/mol
InChI Key: KFHRDVCKCLTQIO-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a chemical compound with the molecular formula C15H13Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound contains a benzoate ester and a dichlorobenzylamine group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is unique due to its combination of a benzoate ester and a dichlorobenzylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRDVCKCLTQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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